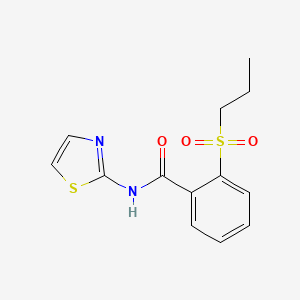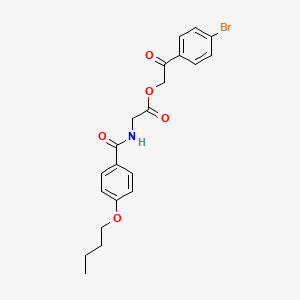
2-(propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
Vue d'ensemble
Description
2-(Propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, commonly known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTB is a small molecule inhibitor that targets protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
Mécanisme D'action
PTB exerts its biological effects by inhibiting 2-(propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate-1 (IRS-1). By inhibiting 2-(propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, PTB enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues. PTB has also been shown to inhibit other tyrosine phosphatases, including SHP-1 and SHP-2, which play a role in cancer cell proliferation and migration.
Biochemical and Physiological Effects
PTB has been shown to have a variety of biochemical and physiological effects, including improving glucose tolerance, increasing insulin sensitivity, and reducing inflammation. PTB has also been shown to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo. In addition, PTB has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
PTB has several advantages as a research tool, including its specificity for 2-(propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide and its ability to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. However, PTB also has some limitations, including its potential toxicity and the need for further optimization of its synthesis and pharmacokinetics.
Orientations Futures
There are several future directions for PTB research, including the development of more potent and selective inhibitors of 2-(propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, the investigation of PTB as a potential therapeutic agent for cancer and inflammatory diseases, and the exploration of PTB's neuroprotective effects in Alzheimer's disease. In addition, further studies are needed to optimize the synthesis and pharmacokinetics of PTB and to evaluate its potential toxicity in vivo.
Conclusion
In conclusion, PTB is a promising small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. PTB's ability to improve insulin sensitivity, inhibit cancer cell proliferation, and reduce inflammation makes it a potential therapeutic agent for several diseases. However, further research is needed to optimize its synthesis and pharmacokinetics and to evaluate its potential toxicity in vivo.
Applications De Recherche Scientifique
PTB has been extensively studied for its potential applications in various fields, including diabetes, cancer, and inflammation. In diabetes research, PTB has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. PTB has also been investigated as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, PTB has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Propriétés
IUPAC Name |
2-propylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-2-9-20(17,18)11-6-4-3-5-10(11)12(16)15-13-14-7-8-19-13/h3-8H,2,9H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJANNHQCYURCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B4844621.png)
![10-({[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetyl)-10H-phenothiazine](/img/structure/B4844624.png)

![N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide](/img/structure/B4844628.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B4844644.png)
![N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4844667.png)
![2-({[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4844676.png)
![N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4844680.png)

![dimethyl 3-methyl-5-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4844688.png)

![N-cyclohexyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4844703.png)
![2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4844708.png)